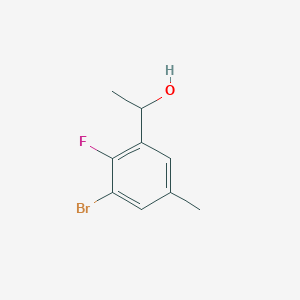
1-(3-Bromo-2-fluoro-5-methylphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-2-fluoro-5-methylphenyl)ethanol is an organic compound with the molecular formula C9H10BrFO It is a derivative of phenylethanol, where the phenyl ring is substituted with bromine, fluorine, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3-Bromo-2-fluoro-5-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the bromination of 2-fluoro-5-methylphenylacetone followed by reduction to yield the desired product. The reaction conditions typically involve the use of bromine in an organic solvent such as chloroform or acetic acid, followed by reduction with a suitable reducing agent like sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and reduction processes. The choice of solvents, reagents, and reaction conditions is optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromo-2-fluoro-5-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: 1-(3-Bromo-2-fluoro-5-methylphenyl)ethanone.
Reduction: 1-(3-Fluoro-5-methylphenyl)ethanol.
Substitution: 1-(3-Azido-2-fluoro-5-methylphenyl)ethanol.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-2-fluoro-5-methylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-2-fluoro-5-methylphenyl)ethanol involves its interaction with specific molecular targets. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The hydroxyl group can form hydrogen bonds, enhancing its interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(5-Bromo-2-fluoro-3-methylphenyl)ethanol
- 1-(3-Bromo-5-fluoro-2-methylphenyl)ethanol
Uniqueness
1-(3-Bromo-2-fluoro-5-methylphenyl)ethanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C9H10BrFO |
|---|---|
Molekulargewicht |
233.08 g/mol |
IUPAC-Name |
1-(3-bromo-2-fluoro-5-methylphenyl)ethanol |
InChI |
InChI=1S/C9H10BrFO/c1-5-3-7(6(2)12)9(11)8(10)4-5/h3-4,6,12H,1-2H3 |
InChI-Schlüssel |
VEHBFUAVTASRPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Br)F)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















